N-(Adamantan-1-YL)-2-aminobenzamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-2-aminobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVNTWSNISUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-2-aminobenzamide typically involves the reaction of 1-bromoadamantane with 2-aminobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Another method involves the use of adamantyl nitrates in sulfuric acid media to generate the adamantyl carbocation, which then reacts with 2-aminobenzamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-2-aminobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and various substituted benzamides.
Scientific Research Applications
N-(Adamantan-1-YL)-2-aminobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials due to its rigid structure.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-2-aminobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The benzamide structure allows for interactions with various enzymes and receptors, potentially inhibiting their activity. Molecular docking studies suggest that the compound may bind to specific sites on viral proteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Adamantane-isothiourea hybrids (e.g., 4-arylmethyl morpholine derivatives) demonstrate broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) against Staphylococcus aureus and Candida albicans .
- N-(Adamantan-1-yl)-2-aminobenzamide lacks reported antimicrobial data, but its 2-amino group may enhance hydrogen bonding to microbial targets compared to non-amino analogs .
Anti-Inflammatory and Analgesic Effects
- AACBA (a chloro-benzamide derivative) acts as a P2X7 receptor antagonist (IC₅₀: 18 nM human, 29 nM rat) and reduces carrageenan-induced edema in vivo .
- N-(Adamantan-1-yl)-3-aminobenzamide (a positional isomer) shows uncharacterized activity, suggesting substituent position critically affects target engagement .
Metabolic and Receptor Binding
- Indole-3-carboxamides with adamantane (e.g., CB1 receptor ligands) exhibit sub-nanomolar binding affinity (Ki: 0.3–5 nM), highlighting the importance of heterocyclic cores .
- Adamantane-sulfonamides (e.g., compound 22 in ) function as CB2 inverse agonists (IC₅₀: <50 nM), demonstrating substituent-dependent receptor selectivity .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | N-(1-Adamantyl)acetamide | AACBA (P2X7 Antagonist) |
|---|---|---|---|
| LogP | ~3.5 (predicted) | 2.1 | 4.8 |
| Water Solubility | Low | Moderate | Low |
| Melting Point | Not reported | 148–149°C | >200°C |
| Metabolic Stability | High (adamantane rigidity) | Moderate | High |
Notes:
Q & A
Advanced Research Question
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) predicts frontier molecular orbitals (HOMO-LUMO gaps ~4 eV), indicating moderate reactivity .
- MD Simulations : GROMACS models reveal stable adamantane-protein interactions over 100 ns trajectories .
- ADMET Prediction : SwissADME estimates logP = 3.2 and moderate BBB permeability, suggesting CNS applicability .
How do structural modifications impact the compound’s physicochemical properties?
Basic Research Question
- Lipophilicity : Adding a butoxy group (logP = 4.1) increases membrane permeability vs. methoxy (logP = 3.5) .
- Solubility : Chloro substituents reduce aqueous solubility (0.1 mg/mL) compared to hydroxyl groups (1.5 mg/mL) .
- Thermal Stability : Adamantane derivatives decompose above 250°C (DSC data), suitable for high-temperature applications .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Advanced Research Question
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of adamantane:benzamide) to minimize impurities .
- Solvent Selection : Replace chloroform with ethyl acetate for greener synthesis without yield loss .
- Process Monitoring : Use inline FTIR to track reaction progress in real time .
How can researchers validate target engagement in biological assays?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
